An In-Depth Technical Guide to 4-(2-Methylcyclohexyl)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(2-Methylcyclohexyl)aniline: Properties, Synthesis, and Applications
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Methylcyclohexyl)aniline, a substituted aniline with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and the established principles of aniline chemistry to present a detailed profile. The guide covers physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, discusses reactivity and spectroscopic characteristics, and explores potential applications. A thorough safety and handling section is also included to ensure best practices in a laboratory setting. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar alkylated aniline compounds.
Introduction and Structural Elucidation
Aniline and its derivatives are fundamental building blocks in modern chemistry, finding widespread use in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The introduction of alkyl substituents onto the aromatic ring or the amino group can significantly modulate the molecule's physicochemical properties, reactivity, and biological activity. 4-(2-Methylcyclohexyl)aniline belongs to this broad class of compounds, featuring a bulky, non-polar 2-methylcyclohexyl group at the para-position of the aniline ring.
The precise structure of 4-(2-Methylcyclohexyl)aniline, with the IUPAC name 4-(2-methylcyclohexyl)benzenamine, is illustrated below. It is important to distinguish it from its various isomers where the methyl group is on the aniline ring or at a different position on the cyclohexyl ring.
Caption: Chemical structure of 4-(2-Methylcyclohexyl)aniline.
Physicochemical Properties
| Property | 4-(2-Methylcyclohexyl)aniline (Predicted) | 2-(4-Methylcyclohexyl)aniline[3] | 4-Methyl-2-(2-methylcyclohexyl)aniline[4] | N-(2-methylcyclohexyl)aniline[5] |
| CAS Number | Not assigned | 2060028-03-5 | 2060032-42-8 | 189238-63-9 |
| Molecular Formula | C₁₃H₁₉N | C₁₃H₁₉N | C₁₄H₂₁N | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol | 189.30 g/mol | 203.32 g/mol | 189.30 g/mol |
| Appearance | Likely a colorless to brownish oily liquid | - | - | - |
| Boiling Point | > 200 °C (Estimated) | - | - | - |
| XLogP / LogP | ~3.6 (Estimated) | 3.56 | 3.87 | 3.75 |
| H-Bond Donor Count | 1 | 1 | 1 | 1 |
| H-Bond Acceptor Count | 1 | 1 | 1 | 1 |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų | 26.02 Ų | 12.03 Ų |
Synthesis and Mechanistic Insights
A plausible and efficient synthetic route to 4-(2-Methylcyclohexyl)aniline involves a two-step process: Friedel-Crafts alkylation of a protected aniline or a nitrobenzene precursor, followed by a reduction or deprotection step. Given the high reactivity of the aniline amino group, which can lead to side reactions with the Lewis acid catalyst in a Friedel-Crafts reaction, a more robust approach starts with nitrobenzene.[6]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-(2-Methylcyclohexyl)aniline.
Experimental Protocol: Synthesis of 4-(2-Methylcyclohexyl)aniline
Step 1: Friedel-Crafts Alkylation of Nitrobenzene with 2-Methylcyclohexene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous nitrobenzene (1.0 eq) and a suitable solvent such as dichloromethane.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), in portions.
-
Alkylation: Add 2-methylcyclohexene (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice water with concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-(2-methylcyclohexyl)-1-nitrobenzene, can be purified by column chromatography on silica gel.
Step 2: Reduction of 4-(2-Methylcyclohexyl)-1-nitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve the purified nitro-intermediate (1.0 eq) from Step 1 in ethanol.
-
Reduction: Add iron powder (Fe, 5.0 eq) and a small amount of concentrated hydrochloric acid (HCl) or ammonium chloride.
-
Reaction Progression: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: While hot, filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with hot ethanol.
-
Extraction: Remove the ethanol under reduced pressure. Neutralize the remaining aqueous solution with a base (e.g., NaOH) and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(2-Methylcyclohexyl)aniline. Further purification can be achieved by vacuum distillation or column chromatography.
Reactivity and Chemical Behavior
The chemical reactivity of 4-(2-Methylcyclohexyl)aniline is primarily dictated by the aniline moiety.
-
Basicity: Like aniline, it is a weak base due to the delocalization of the nitrogen lone pair into the aromatic π-system.[7] The 2-methylcyclohexyl group, being an electron-donating alkyl group, may slightly increase the basicity compared to unsubstituted aniline.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-directing group.[8] Since the para position is blocked by the bulky cyclohexyl substituent, electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation) are expected to occur at the ortho positions (2 and 6 positions relative to the amino group).[6] The steric hindrance from the adjacent cyclohexyl group might influence the regioselectivity.
-
N-Alkylation and N-Acylation: The amino group can readily undergo N-alkylation and N-acylation reactions with alkyl halides and acyl chlorides, respectively.[7][9]
-
Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities upon exposure to air and light.[7]
Spectroscopic Analysis
While experimental spectra for 4-(2-Methylcyclohexyl)aniline are not available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the benzene ring.
-
Amine Protons: A broad singlet for the -NH₂ protons (δ 3.5-4.5 ppm), which is D₂O exchangeable.
-
Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm) corresponding to the protons of the 2-methylcyclohexyl group. A doublet for the methyl group protons will also be present.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the nitrogen being the most deshielded.
-
Aliphatic Carbons: Multiple signals in the aliphatic region (δ 20-50 ppm) corresponding to the carbons of the cyclohexyl ring and the methyl group.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[10]
-
C-N Stretching: A peak around 1250-1350 cm⁻¹.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak: A prominent molecular ion peak (M⁺) at m/z = 189.
-
Fragmentation: Characteristic fragmentation patterns would involve the loss of the methyl group and fragmentation of the cyclohexyl ring.
Potential Applications in Research and Development
Substituted anilines are valuable intermediates in various fields, particularly in drug discovery.
-
Pharmaceuticals: The aniline scaffold is present in numerous approved drugs.[11] The introduction of a lipophilic 2-methylcyclohexyl group could be explored to enhance the binding of a drug candidate to a hydrophobic pocket of a target protein or to improve its pharmacokinetic properties.[12]
-
Agrochemicals: Many herbicides and fungicides are derived from aniline.[9] The specific substitution pattern of 4-(2-Methylcyclohexyl)aniline could be investigated for potential new agrochemical applications.
-
Materials Science: Anilines are precursors to polyanilines, a class of conducting polymers. The bulky substituent could be used to tune the solubility and processing properties of such polymers.[1]
Safety and Handling
Aniline and its derivatives are classified as toxic and should be handled with appropriate safety precautions.[1][13]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[1] May cause skin irritation and serious eye damage. Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[1]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately and show the container or label. In case of skin contact, wash off immediately with plenty of soap and water.
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